2,6-Dibromo-N-(2-nitrophenyl)aniline
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Overview
Description
“2,6-Dibromo-N-(2-nitrophenyl)aniline” is an organic compound with the molecular formula C12H8Br2N2O2 . It is used in scientific experiments and is commonly known as a BRAF inhibitor.
Molecular Structure Analysis
The molecular structure of “this compound” involves a triphenylamine N atom that shows no sign of pyramidalization . The molecules are linked through C—H O hydrogen bonds between phenyl rings and nitro groups and by Br O(Br = Bromine) interactions, leading to a three-dimensional network .Physical and Chemical Properties Analysis
The physicochemical properties of “this compound” include a molecular weight of 372.01 g/mol . It has a high GI absorption, is BBB permeant, and acts as an inhibitor for CYP1A2, CYP2C19, and CYP2C9 . Its water solubility is moderately low .Scientific Research Applications
Electrochromic Materials
One of the applications of compounds similar to 2,6-Dibromo-N-(2-nitrophenyl)aniline is in the synthesis and development of electrochromic materials. In a study by Li et al. (2017), novel donor–acceptor systems, including a derivative of nitrophenyl aniline, were synthesized and electropolymerized to create stable conducting polymers. These polymers exhibited significant optical contrasts and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications (Li, Liu, Ju, Zhang, & Zhao, 2017).
Catalytic Hydrogenation Processes
Another research area is the study of catalytic hydrogenation processes. Sheng et al. (2016) explored the reduction of nitrobenzene to aniline, a compound structurally related to this compound, over a Pt catalyst. This study provided fundamental insights into the mechanisms at atomic and molecular levels, enhancing the understanding of catalytic processes involving similar compounds (Sheng, Qi, Lin, Hu, Sun, & Lin, 2016).
Synthesis of Anilines from Nitroarenes
Peyrot et al. (2017) described a microwave-assisted reduction process to synthesize anilines from nitroarenes, highlighting the importance of anilines as intermediates in medicinal chemistry. This study presented novel conditions for transforming nitroarenes, which are structurally related to this compound, into corresponding anilines (Peyrot, Vives, Legentil, Lemiègre, & Daniellou, 2017).
Fluorescent Materials
Beppu et al. (2014) investigated the use of bis(arylsulfonyl)anilines, which are related to this compound, as fluorescent scaffolds. These compounds demonstrated high fluorescence emissions in the solid state and were utilized in the development of turn-on-type probes based on aggregation-induced emission (Beppu, Kawata, Aizawa, Pu, Abe, Ohba, & Katagiri, 2014).
Safety and Hazards
Properties
IUPAC Name |
2,6-dibromo-N-(2-nitrophenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2N2O2/c13-8-4-3-5-9(14)12(8)15-10-6-1-2-7-11(10)16(17)18/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLTWUJTDGAFEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=C2Br)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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